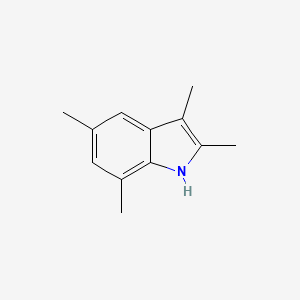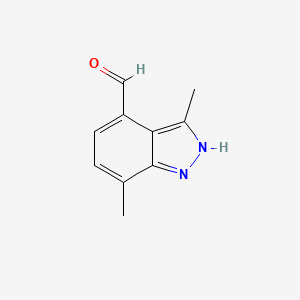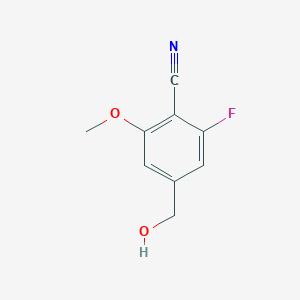
1,3-Dimethylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylquinolin-4(1H)-one: is a heterocyclic aromatic organic compound It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminoacetophenone derivatives with suitable reagents under acidic or basic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, alkylating agents, and Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives have shown promise in preclinical studies for various therapeutic applications.
Industry: this compound is utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 1,3-Dimethylquinolin-4(1H)-one exerts its effects depends on its specific application:
Biological Activity: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Chemical Reactivity: The presence of the quinoline ring system allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylquinolin-4(1H)-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure, lacking the methyl groups at positions 1 and 3.
2-Methylquinoline: A derivative with a single methyl group at position 2, showing different reactivity and properties.
4-Hydroxyquinoline: A hydroxylated derivative with distinct chemical behavior and biological activity.
Uniqueness: this compound is unique due to the presence of two methyl groups at positions 1 and 3, which influence its chemical reactivity and biological interactions. This structural feature can enhance its stability, solubility, and ability to interact with specific molecular targets.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1,3-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H11NO/c1-8-7-12(2)10-6-4-3-5-9(10)11(8)13/h3-7H,1-2H3 |
InChI-Schlüssel |
IKXDPOIWHSRSLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=CC=CC=C2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)




![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)







